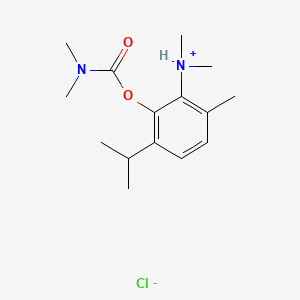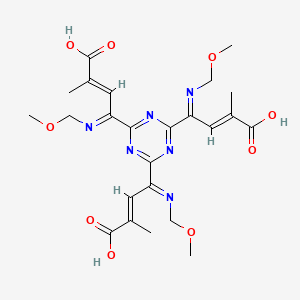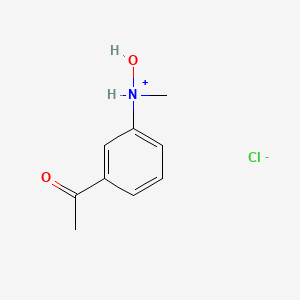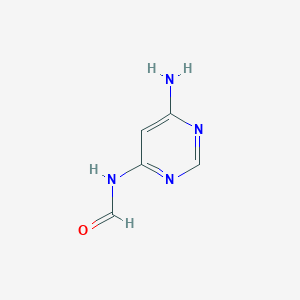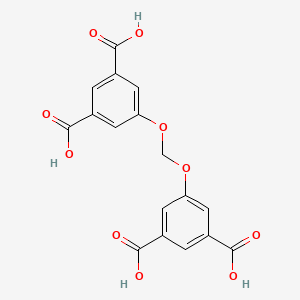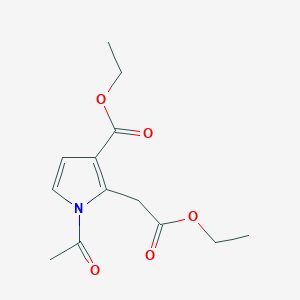
Ethyl 2-((ethoxycarbonyl)-methyl)-1-acetyl-1H-pyrrole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-((ethoxycarbonyl)-methyl)-1-acetyl-1H-pyrrole-3-carboxylate is a complex organic compound with a unique structure that includes a pyrrole ring substituted with various functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-((ethoxycarbonyl)-methyl)-1-acetyl-1H-pyrrole-3-carboxylate typically involves the esterification of a carboxylic acid with an alcohol in the presence of an acid catalyst. One common method is the reaction of ethyl acetoacetate with ethyl chloroformate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-((ethoxycarbonyl)-methyl)-1-acetyl-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester or acetyl groups, leading to the formation of different derivatives
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium ethoxide or other strong bases in anhydrous conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters and acetyl derivatives.
Aplicaciones Científicas De Investigación
Ethyl 2-((ethoxycarbonyl)-methyl)-1-acetyl-1H-pyrrole-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of Ethyl 2-((ethoxycarbonyl)-methyl)-1-acetyl-1H-pyrrole-3-carboxylate involves its interaction with various molecular targets. The ester and acetyl groups can undergo hydrolysis to release active intermediates that interact with enzymes and receptors. These interactions can modulate biochemical pathways and lead to specific biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 2-ethoxyquinoline-1-carboxylate: Similar in structure but with a quinoline ring instead of a pyrrole ring.
Ethyl 2-oxocyclopentanecarboxylate: Contains a cyclopentane ring and is used in similar synthetic applications
Uniqueness
Ethyl 2-((ethoxycarbonyl)-methyl)-1-acetyl-1H-pyrrole-3-carboxylate is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for targeted synthetic and medicinal chemistry applications.
Propiedades
Fórmula molecular |
C13H17NO5 |
|---|---|
Peso molecular |
267.28 g/mol |
Nombre IUPAC |
ethyl 1-acetyl-2-(2-ethoxy-2-oxoethyl)pyrrole-3-carboxylate |
InChI |
InChI=1S/C13H17NO5/c1-4-18-12(16)8-11-10(13(17)19-5-2)6-7-14(11)9(3)15/h6-7H,4-5,8H2,1-3H3 |
Clave InChI |
PHSYGGRXHYRIKD-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC1=C(C=CN1C(=O)C)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


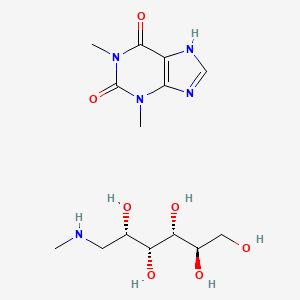
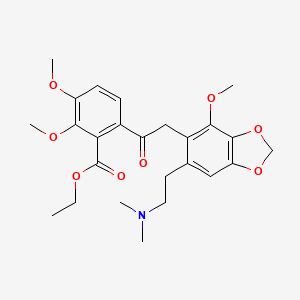


![2-(1,3-Dioxobenzo[f]isoindol-2-yl)-3,3-dimethylbutanoate;rhodium(2+)](/img/structure/B13777905.png)



